2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid
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Overview
Description
2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid is a fluorinated organic compound with the molecular formula C11H19FO2 and a molecular weight of 202.27 g/mol This compound is known for its unique structural features, which include a fluorine atom and a cyclohexyl ring with three methyl groups
Preparation Methods
The synthesis of 2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with three methyl groups can be synthesized through a series of cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Acetic Acid Derivatization:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or other reduced forms.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules, potentially leading to enzyme inhibition or receptor modulation. The cyclohexyl ring provides steric bulk, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid can be compared with other similar compounds, such as:
2-Fluoro-2-(3,3,5-trimethylcyclohexyl)propionic acid: This compound has a similar structure but with a propionic acid moiety instead of acetic acid.
2-Fluoro-2-(3,3,5-trimethylcyclohexyl)butyric acid: This compound features a butyric acid moiety, offering different chemical and biological properties.
2-Fluoro-2-(3,3,5-trimethylcyclohexyl)valeric acid: This compound has a valeric acid moiety, providing further variations in its applications and reactivity.
The uniqueness of this compound lies in its specific combination of fluorine and cyclohexyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19FO2 |
---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
2-fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C11H19FO2/c1-7-4-8(9(12)10(13)14)6-11(2,3)5-7/h7-9H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
JEGHILZSWHCDQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(C(=O)O)F |
Origin of Product |
United States |
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